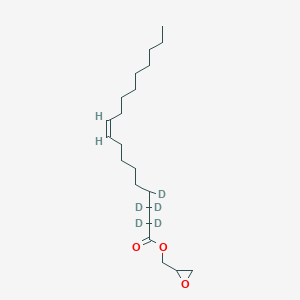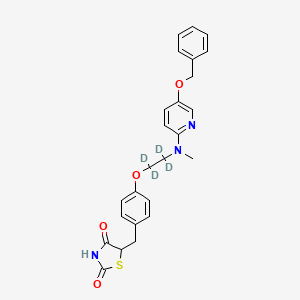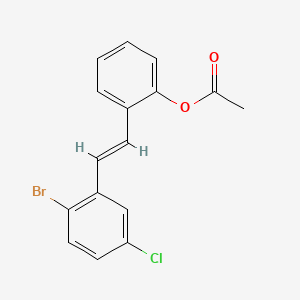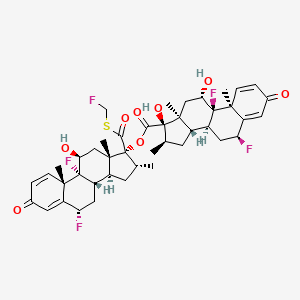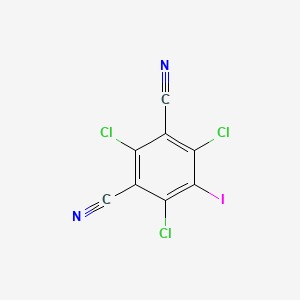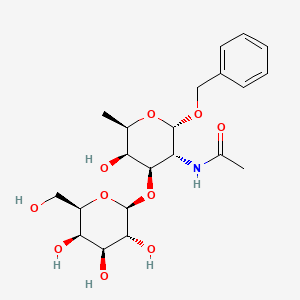![molecular formula C26H29NO2 B587420 4-[(1E)-1-{4-[2-(Dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl]phenol CAS No. 82413-21-6](/img/structure/B587420.png)
4-[(1E)-1-{4-[2-(Dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl]phenol
Descripción general
Descripción
The compound “4-[(1E)-1-{4-[2-(Dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl]phenol” is a type of stilbenoid . It has a molecular formula of C26H29NO2 . The compound is part of the Human Metabolome Database .
Molecular Structure Analysis
The InChI string of the compound isInChI=1S/C26H29NO2/c1- 4- 25 (20- 10- 14- 23 (28) 15- 11- 20) 26 (21- 8- 6- 5- 7- 9- 21) 22- 12- 16- 24 (17- 13- 22) 29- 19- 18- 27 (2) 3/h5- 17,28H,4,18- 19H2,1- 3H3 . This string represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound has a net charge of 0, an average mass of 387.515, and a monoisotopic mass of 387.21983 . It’s worth noting that these properties can influence how the compound behaves in different environments.Aplicaciones Científicas De Investigación
Synthesis and Stereochemistry : One study focused on the synthesis of derivatives of this compound, highlighting the role of the 2-methyl substituent in stereoselective formation. The study found that acid treatment of diastereoisomers of this compound resulted in the predominant formation of the E olefin, providing insights into the underlying synthesis mechanism (McCague et al., 1988).
Copper-Catalyzed Synthesis : Another study explored the synthesis of 2-(phenylthio)phenols, where the compound was utilized in a copper(I)-catalyzed tandem transformation. This process involved C-S coupling and C-H functionalization, demonstrating an efficient method for synthesizing related compounds (Xu et al., 2010).
Nonlinear Optical Properties : Research has been conducted on the nonlinear optical properties of derivatives of this compound. One study synthesized a novel chalcone derivative and investigated its nonlinear absorption behavior, suggesting potential applications in optical devices (Rahulan et al., 2014).
Antifungal and Oviposition Deterrent Activities : A study on the bioactivity of natural O-prenylated phenylpropenes and their derivatives found that specific modifications, including those involving the compound , demonstrated antifungal activity and oviposition deterrent activity for mites. This highlights its potential in the development of new functional properties for bioactive compounds (Koeduka et al., 2014).
Synthesis and Biological Evaluation as Antiestrogens : Research on the synthesis and biological evaluation of 1,1-dichloro-2,2,3-triarylcyclopropanes included the compound as part of a study on pure antiestrogens. This research provides insights into the structural influences and potential therapeutic applications of these compounds (Day et al., 1991).
Kinetic Studies on Proton-Catalyzed Decomposition : Kinetic studies involving the hydrolytic decomposition of quinone-imine dyes, including a derivative of the compound, contributed to understanding the nucleophilic addition mechanisms in these systems (Barra et al., 2002).
Anti-Histaminic Properties and Stereochemical Influences : A study explored the synthesis and anti-histaminic properties of isomeric aminobutenes derived from the compound, focusing on stereochemical influences upon activity and providing insights into structural factors affecting biological activity (Casy & Parulkar, 1969).
Propiedades
IUPAC Name |
4-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-phenylbut-1-en-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO2/c1-4-25(20-10-14-23(28)15-11-20)26(21-8-6-5-7-9-21)22-12-16-24(17-13-22)29-19-18-27(2)3/h5-17,28H,4,18-19H2,1-3H3/b26-25+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODQJNMQWMSYGS-OCEACIFDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C1=CC=CC=C1)\C2=CC=C(C=C2)OCCN(C)C)/C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40658089 | |
| Record name | 4-[(1E)-1-{4-[2-(Dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40658089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1E)-1-{4-[2-(Dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl]phenol | |
CAS RN |
82413-21-6 | |
| Record name | 4-[(1E)-1-[[4-[2-(Dimethylamino)ethoxy]phenyl]phenylmethylene]propyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82413-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(1E)-1-{4-[2-(Dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40658089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



